

Structure-activity relationship (SAR) studies of 1-(Piperidin-4-ylmethyl)piperidine derivatives

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Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperidine

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A Comparative Guide to the Structure-Activity Relationship of 1-(Piperidin-4-ylmethyl)piperidine Derivatives

The **1-(piperidin-4-ylmethyl)piperidine** scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their activity as CCR5 antagonists, opioid receptor modulators, and acetylcholinesterase inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro activity of various **1-(piperidin-4-ylmethyl)piperidine** derivatives and structurally related analogs. These datasets highlight the impact of substitutions on the piperidine rings and the central linker on biological potency and selectivity.

Table 1: SAR of Piperidin-4-ylidenemethyl-benzamide Derivatives as δ -Opioid Receptor Agonists[1][2]

Compound ID	R ²		R ³ (Amide Substitution)	δ-Opioid Receptor IC ₅₀ (nM)	μ/δ Selectivity	κ/δ Selectivity
	R ¹ (Aryl Substitution)	(Piperidin- e N- Substitution)				
6a	H	H	N(Et) ₂	0.87	4370	8590
Analog 1	4-F	H	N(Et) ₂	1.2	>8300	>8300
Analog 2	H	Me	N(Et) ₂	0.98	2800	9100
Analog 3	H	H	Pyrrolidin-1-yl	0.45	11000	>22000

Table 2: SAR of Oximino-Piperidino-Piperidine Amides as CCR5 Receptor Antagonists[3]

Compound ID	R (Aryl Group)	X (Oxime Ether)	Amide Group	CCR5 K _i (nM)	M2 K _i (nM)
5a	4-Fluoronaphthyl	OEt	2,6-Dimethylbenzamide	58	1323
5c	2-Fluoronaphthyl	OEt	2,6-Dimethylbenzamide	>1000	-
5d	Naphthyl	OEt	2,6-Dimethylbenzamide	>1000	-

Table 3: SAR of 1-Benzyl-4-[(1-oxoindan-2-yl)methyl]piperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors[4]

Compound ID	R (Indanone Substitution)	AChE IC ₅₀ (nM)	BuChE IC ₅₀ (nM)	Selectivity (BuChE/AChE)
13e (E2020)	5,6-Dimethoxy	5.7	7130	1250
Analog 4	H	87.3	10200	117
Analog 5	5-Methoxy	19.8	8940	452

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR data.

Radioligand Binding Assays for Opioid Receptors[1]

These assays are performed to determine the binding affinity of the test compounds to the δ , μ , and κ opioid receptors.

- **Membrane Preparation:** Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human δ , μ , or κ opioid receptor.
- **Assay Buffer:** 50 mM Tris-HCl, pH 7.4.
- **Radioligand:** [³H]Naltrindole for δ receptors, [³H]DAMGO for μ receptors, and [³H]U-69,593 for κ receptors.
- **Incubation:** Test compounds, radioligand, and cell membranes are incubated at 25°C for 60 minutes.
- **Termination and Filtration:** The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- **Scintillation Counting:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** IC₅₀ values are determined from concentration-response curves using non-linear regression analysis.

CCR5 Receptor Binding Assay[3]

This assay measures the ability of compounds to displace a radiolabeled ligand from the CCR5 receptor.

- Cell Line: Membranes from HEK293 cells expressing the human CCR5 receptor.
- Radioligand: [^{125}I]MIP-1 α .
- Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl_2 , 5 mM MgCl_2 , 0.5% BSA, pH 7.4).
- Washing and Detection: The mixture is filtered, and the bound radioactivity is quantified using a gamma counter.
- Analysis: K_i values are calculated from the IC_{50} values using the Cheng-Prusoff equation.

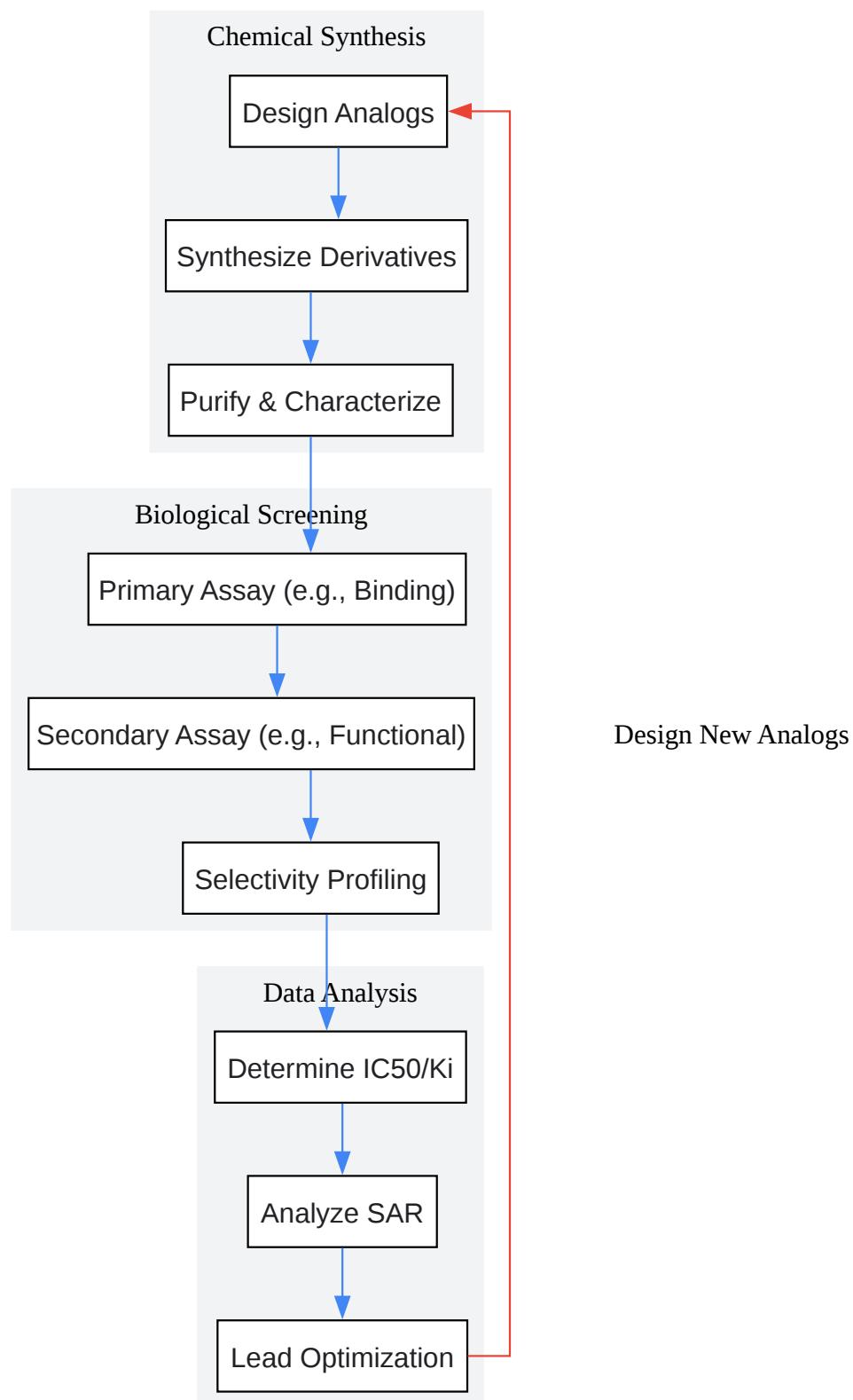
Acetylcholinesterase (AChE) Inhibition Assay[4]

This colorimetric assay is based on the Ellman method.

- Enzyme Source: Electric eel AChE or human recombinant AChE.
- Substrate: Acetylthiocholine iodide.
- Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
- Procedure: The enzyme is pre-incubated with the inhibitor for a specified time. The substrate is then added, and the reaction is monitored by measuring the increase in absorbance at 412 nm due to the reaction of thiocholine with DTNB.
- Calculation: The percentage of inhibition is calculated, and IC_{50} values are determined from the dose-response curves.

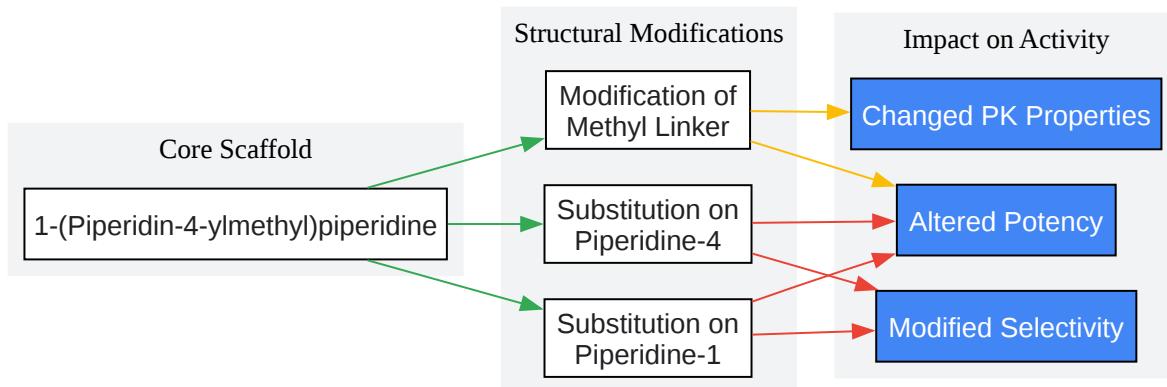
Visualizations

Experimental Workflow for SAR Studies

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Caption: A typical experimental workflow for SAR studies of novel compounds.

Logical Relationship of SAR in 1-(Piperidin-4-ylmethyl)piperidine Derivatives



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Caption: Key structural modifications and their impact on biological activity.

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References

- 1. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Piperidin-4-ylidenemethyl-benzamides as δ -opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds -

PubMed [pubmed.ncbi.nlm.nih.gov]

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